molecular formula C₁₃H₂₃NO₆ B109733 [3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride CAS No. 102673-95-0

[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride

Cat. No. B109733
M. Wt: 289.32 g/mol
InChI Key: HFCPFJNSBPQJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


“[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride” is a member of the class of organic compounds known as carboxylic acid amides1. It is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents1. It has been used in a variety of scientific and medical research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzyme activity, and as a tool for understanding the biochemical and physiological effects of various drugs1.



Synthesis Analysis


This compound has been used in enzymatic resolution and synthesis of carnitine derivatives1. A study by Kamal, Khanna, & Krishnaji (2007) demonstrates the use of lipase-catalyzed enantiomer separation of racemic compounds, leading to the synthesis of carnitine derivatives, including ®-carnitine hydrochloride1.



Molecular Structure Analysis


The molecular structure of this compound is not directly available from the search results. However, it is closely related to the structure of carnitine derivatives1.



Chemical Reactions Analysis


Various studies have focused on chemical synthesis and reactions involving compounds structurally similar to the compound of interest1. These include studies on heterocyclic synthesis1, Suzuki−Miyaura cross-coupling reactions1, and interactions of certain chlorides with Lewis acids1.



Physical And Chemical Properties Analysis


This compound is a colorless, odorless, crystalline solid that is soluble in water and hydrophobic organic solvents1. Its molecular weight is 289.32 g/mol1.


Scientific Research Applications

  • Enzymatic Resolution and Synthesis of Carnitine Derivatives : A study by Kamal, Khanna, & Krishnaji (2007) demonstrates the use of lipase-catalyzed enantiomer separation of racemic compounds, leading to the synthesis of carnitine derivatives, including (R)-carnitine hydrochloride. This compound is closely related to the structure of interest.

  • NMR Spectroscopy Studies : Odinets et al. (1994) conducted a study on the phosphinyl analog of α-ketoglutaric acid, involving compounds with structural similarities, using 31P and 13C NMR spectroscopy.

  • Radiochemical Synthesis for Pharmacokinetic Studies : Giraud et al. (2000) synthesized a [14C]-labelled form of a compound structurally related to the compound of interest for pharmacokinetic studies, highlighting the use in tracking drug distribution and metabolism (Giraud, Rapp, Dupuy, Maurizis, & Madelmont, 2000).

  • Conformational Studies of Carnitine Analogs : Brouillette, Gray, & Saeed (1995) designed rigid analogs of carnitine, including compounds similar to the compound of interest, to study the conformational states of carnitine (Brouillette, Gray, & Saeed, 1995).

  • Chemical Synthesis Involving Similar Compounds : Various studies have focused on chemical synthesis and reactions involving compounds structurally similar to the compound of interest. These include studies by Wamhoff & Kroth (1994) on heterocyclic synthesis (Wamhoff & Kroth, 1994), and Grasa et al. (2002) on Suzuki−Miyaura cross-coupling reactions (Grasa, Viciu, Huang, Zhang, Trudell, & Nolan, 2002).

  • NMR Studies on Acyloxyalkoxycarbenium Salts : Eyley, Heaney, & Sodhi (1987) explored the interactions of certain chlorides with Lewis acids, providing insights into the behavior of similar compounds (Eyley, Heaney, & Sodhi, 1987).

  • Physicochemical Properties and Synthesis of Related Compounds : Research on the synthesis and properties of compounds with structural similarities has been conducted, such as the study by Ozaki et al. (1983) on oxazole derivatives (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

  • Crystal Structure Analysis : Weber et al. (1995) analyzed the crystal structure of acetyl-L-carnitine hydrochloride, a compound related to the compound of interest (Weber, Anderson, Shapiro, Villhauer, & Gullion, 1995).

  • Synthesis and Evaluation of Antiretroviral Agents : Fiore, Puls, & Walker (1998) developed a process to prepare antiretroviral agents, demonstrating the potential of structurally similar compounds in HIV treatment (Fiore, Puls, & Walker, 1998).

  • Antitumor Activity of Derivatives : Horishny & Matiychuk (2021) synthesized and evaluated the antitumor activity of 2-sulfanylidene-1,3-thiazolidin-3-yl derivatives, providing insights into the therapeutic potential of structurally related compounds (Horishny & Matiychuk, 2021).

Safety And Hazards


The safety and hazards of this compound are not directly available from the search results. However, it is noted that it is for research use only and not for human or veterinary use1.


Future Directions


The future directions of this compound are not directly available from the search results. However, it has been used in a variety of scientific and medical research applications, indicating its potential for further research1.


properties

IUPAC Name

[3-carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6.ClH/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4;/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYDMXVJGDGHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71669236

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 2
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 3
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 4
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 5
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride
Reactant of Route 6
[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride

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